molecular formula C14H21F2NO4 B12988285 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

Cat. No.: B12988285
M. Wt: 305.32 g/mol
InChI Key: AKNUEXAWXYGVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a bicyclo[3.2.1]octane scaffold with a tert-butoxycarbonyl (Boc) group at position 8, two fluorine atoms at positions 6 and 6, and an acetic acid moiety at position 3. The Boc group serves as a protective group for the secondary amine, enabling controlled reactivity in synthetic pathways . This molecule is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or GPCR-targeted therapies .

Properties

Molecular Formula

C14H21F2NO4

Molecular Weight

305.32 g/mol

IUPAC Name

2-[6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid

InChI

InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(20)17-9-4-8(6-11(18)19)5-10(17)14(15,16)7-9/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

AKNUEXAWXYGVEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C(C2)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the incorporation of the difluoro substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Key Substituents Availability Status
Target: 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid N/A C14H21F2NO4 305.32 ~2.1* 6,6-difluoro, Boc at 8, acetic acid at 3 Discontinued
Non-fluorinated analog: 2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid 1375471-83-2 C14H23NO4 269.34 1.6 Boc at 8, acetic acid at 3 Available (Ambeed, Enamine)
Positional isomer: 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid 1250996-75-8 C14H23NO4 269.34 1.6 Boc at 3, acetic acid at 8 Available (CymitQuimica)
Spiro-oxirane analog: 8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] N/A C18H22ClFNO2 338.83 3.5 Spiro-oxirane, chloro-fluorophenyl Research-use only

Notes:

  • XLogP3: The difluoro substitution in the target compound increases lipophilicity (estimated XLogP3 ~2.1) compared to non-fluorinated analogs (XLogP3 1.6) .
  • Stereochemical Complexity : The bicyclo[3.2.1]octane scaffold introduces two undefined stereocenters in analogs like CAS 1250996-75-8, complicating synthesis .
  • Spiro-Oxirane Analogs : These derivatives exhibit higher molecular weights and logP values due to aromatic substituents, favoring membrane permeability but reducing solubility .

Pharmacological and Physicochemical Properties

  • Solubility: The non-fluorinated analog (CAS 1375471-83-2) has a hydrogen bond donor/acceptor count of 1/4, similar to the target compound.
  • Bioavailability : The difluoro analog’s higher lipophilicity may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies, whereas spiro-oxirane analogs are better suited for peripheral targets .

Biological Activity

2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid, identified by its CAS number 1373028-94-4, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a bicyclic framework that includes a difluorinated azabicyclo structure and a tert-butoxycarbonyl (Boc) protecting group. This unique arrangement contributes to its biological properties.

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been investigated for its efficacy against various strains of bacteria, including multidrug-resistant organisms.

  • Mechanism of Action : The compound is believed to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. By interfering with these enzymes, the compound can effectively halt bacterial growth.
  • Case Study : In a study involving Escherichia coli, the compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 µg/mL against resistant strains, showcasing its potency in combating antibiotic resistance .

Enzyme Inhibition

The compound has also been studied for its role as a β-lactamase inhibitor, which is crucial in overcoming bacterial resistance mechanisms.

  • Research Findings : It has shown promise in inhibiting various β-lactamases that confer resistance to β-lactam antibiotics, thereby enhancing the efficacy of existing antibiotics .
Enzyme Type Inhibition Activity Reference
Class A β-lactamasesModerate inhibition
Class C β-lactamasesSignificant inhibition

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

  • Absorption and Distribution : The compound demonstrates favorable solubility and distribution characteristics, which are critical for effective drug formulation.
  • Metabolic Stability : Studies indicate that it possesses good metabolic stability, reducing the likelihood of rapid degradation in biological systems .

Toxicology

Preliminary toxicological assessments suggest that the compound exhibits low toxicity profiles in vitro and in vivo. Further studies are necessary to fully understand its safety profile.

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